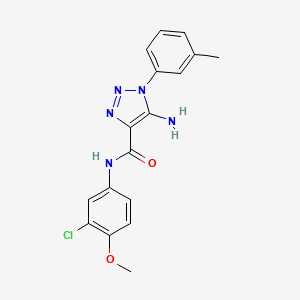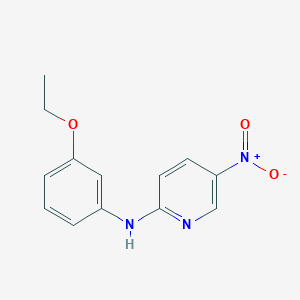
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate, also known as DMQX, is a chemical compound that has been extensively researched for its effects on the central nervous system. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. DMQX has been shown to have potential therapeutic applications in various neurological disorders, such as epilepsy, stroke, and chronic pain.
Mecanismo De Acción
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate acts as a competitive antagonist of the NMDA receptor, which is involved in learning, memory, and synaptic plasticity. By blocking the NMDA receptor, 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate can reduce the excitatory neurotransmission and prevent the excessive activation of neurons, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate has been shown to have various biochemical and physiological effects on the central nervous system. It can reduce the severity and frequency of seizures in animal models of epilepsy. 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate can also reduce the infarct size and improve the neurological outcome in animal models of stroke. In addition, 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate can reduce the hypersensitivity and hyperalgesia in animal models of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, which allows for the precise manipulation of the receptor activity. 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate is also stable and easy to handle in the laboratory. However, 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate can also have off-target effects on other receptors, which can complicate the interpretation of the results.
Direcciones Futuras
Of 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate research include the development of analogs with improved properties and the investigation of its therapeutic potential in other neurological disorders.
Métodos De Síntesis
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate can be synthesized by the reaction of 2-methylquinoline with 2,5-dimethoxybenzaldehyde in the presence of a base and a catalyst. The product is then purified by recrystallization and converted into its trifluoroacetate salt form. The synthesis of 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate is a complex process that requires expertise in organic chemistry and a well-equipped laboratory.
Aplicaciones Científicas De Investigación
6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate has been extensively studied for its effects on the central nervous system. It has been shown to have potential therapeutic applications in various neurological disorders, such as epilepsy, stroke, and chronic pain. 6-(2,5-dimethoxyphenyl)-2-methylquinoline trifluoroacetate has also been used as a research tool to study the role of the NMDA receptor in learning, memory, and synaptic plasticity.
Propiedades
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-4-5-14-10-13(6-8-17(14)19-12)16-11-15(20-2)7-9-18(16)21-3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXQVBCLJOIEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dimethoxyphenyl)-2-methylquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride](/img/structure/B5217458.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5217459.png)

![methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5217477.png)

![2-amino-4-(4-biphenylyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5217495.png)
![2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5217503.png)
![1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217517.png)
![N,N'-bis{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}isophthalamide](/img/structure/B5217530.png)
![1,2-dimethyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B5217533.png)

